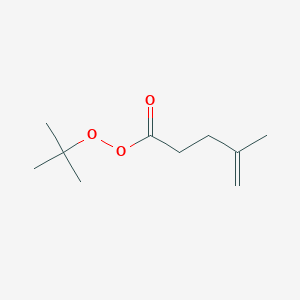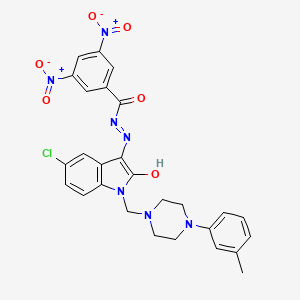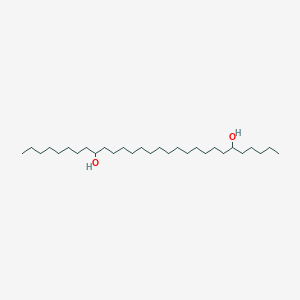arsanium bromide CAS No. 92838-42-1](/img/structure/B14342323.png)
[2-(4-Nitrophenyl)-2-oxoethyl](triphenyl)arsanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethylarsanium bromide: is an organoarsenic compound characterized by the presence of a nitrophenyl group, an oxoethyl group, and a triphenylarsanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide typically involves the reaction of triphenylarsine with 2-(4-nitrophenyl)-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted arsine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of arsenic-based drugs and their interactions with biological systems.
Medicine: Research into the medicinal applications of organoarsenic compounds includes their potential use as anticancer agents and antimicrobial agents.
Industry: In industry, the compound may be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Triphenylarsine: A related compound with similar chemical properties but lacking the nitrophenyl and oxoethyl groups.
4-Nitrophenylarsine: Similar in structure but without the triphenylarsanium moiety.
Uniqueness: The presence of both the nitrophenyl and oxoethyl groups in 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide imparts unique chemical reactivity and potential biological activity, distinguishing it from other organoarsenic compounds.
Propiedades
Número CAS |
92838-42-1 |
|---|---|
Fórmula molecular |
C26H21AsBrNO3 |
Peso molecular |
550.3 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl]-triphenylarsanium;bromide |
InChI |
InChI=1S/C26H21AsNO3.BrH/c29-26(21-16-18-25(19-17-21)28(30)31)20-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clave InChI |
DDWJLOLLHLGODZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[As+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


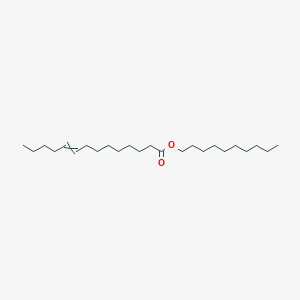
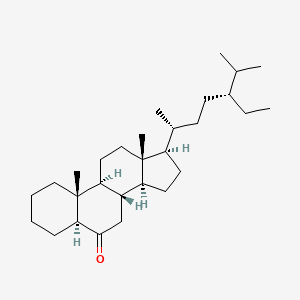
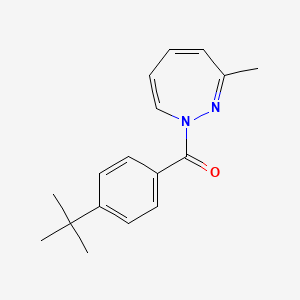
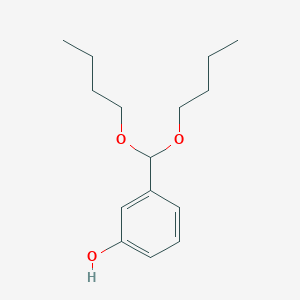
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

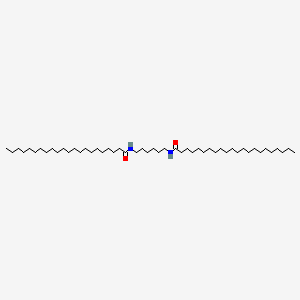
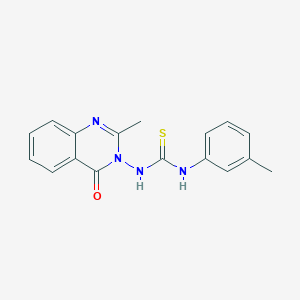
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
